molecular formula C9H10N2O5 B14155046 N~2~-(Furan-2-carbonyl)asparagine CAS No. 5106-71-8

N~2~-(Furan-2-carbonyl)asparagine

Cat. No.: B14155046
CAS No.: 5106-71-8
M. Wt: 226.19 g/mol
InChI Key: VSCIFXWBJOSBSX-UHFFFAOYSA-N
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Description

N²-(Furan-2-carbonyl)asparagine is a modified asparagine derivative where the α-amino group is acylated with a furan-2-carbonyl moiety. This compound combines the structural features of asparagine—a non-essential amino acid with a carboxamide side chain—and a furan ring, a heterocyclic aromatic system known for its electron-rich properties and reactivity in organic synthesis.

Properties

CAS No.

5106-71-8

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

4-amino-2-(furan-2-carbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C9H10N2O5/c10-7(12)4-5(9(14)15)11-8(13)6-2-1-3-16-6/h1-3,5H,4H2,(H2,10,12)(H,11,13)(H,14,15)

InChI Key

VSCIFXWBJOSBSX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Activation of Furan-2-Carboxylic Acid

The direct acylation of asparagine’s α-amino group with furan-2-carboxylic acid remains the most straightforward method. Activation of the carboxylic acid is typically achieved via conversion to its acid chloride. For instance, treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) generates furan-2-carbonyl chloride. Subsequent reaction with asparagine in a biphasic system (e.g., water/DMF) under mildly basic conditions (pH 8–9, maintained by NaHCO₃) yields the target compound. This method, while efficient, requires careful control of stoichiometry to avoid over-acylation or side reactions at the carboxamide side chain.

Coupling Agent-Mediated Synthesis

To circumvent the instability of acid chlorides, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These agents facilitate the formation of an active ester intermediate, which reacts selectively with the α-amino group of asparagine. For example, a protocol using EDC and hydroxybenzotriazole (HOBt) in DMF at 0–5°C achieves 78–85% yields within 4–6 hours. The use of HOBt minimizes racemization, a critical consideration for chiral integrity in amino acid derivatives.

Transition Metal-Catalyzed Methods

Copper-Mediated Cross-Coupling

Building on methodologies for 2-amidofuran synthesis, CuI-catalyzed C–N coupling has been adapted for N²-(Furan-2-carbonyl)asparagine. Here, 2-bromofuran serves as the electrophilic partner, reacting with asparagine in the presence of CuI (10 mol%) and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) at 80°C. This approach offers regioselectivity and tolerates the polar functional groups of asparagine, albeit with moderate yields (60–65%).

Palladium-Assisted Amination

Palladium catalysts, such as Pd(OAc)₂ with Xantphos, enable the coupling of furan-2-boronic acid with N-protected asparagine derivatives. While this method avoids pre-activation of the carboxylic acid, it necessitates protection of the asparagine side chain (e.g., tert-butyloxycarbonyl, Boc) to prevent undesired coordination. Deprotection under acidic conditions (trifluoroacetic acid/DCM) furnishes the final product in 70–75% overall yield.

Enzymatic and Green Chemistry Strategies

Lipase-Catalyzed Acylation

Immobilized lipases (e.g., Candida antarctica Lipase B) have been explored for solvent-free acylation. In a representative procedure, furan-2-carboxylic acid methyl ester and asparagine are combined with the enzyme at 40°C, achieving 65% conversion after 48 hours. This method highlights the potential for enantioselective synthesis but is limited by prolonged reaction times.

Reductive Amination Pathways

Though less direct, reductive amination of furfural derivatives with asparagine offers an alternative route. Using Au/TiO₂-R catalysts and formic acid as a reductant, furfural undergoes condensation with asparagine’s amine group, followed by hydrogenation to stabilize the imine intermediate. This tandem process, while innovative, requires precise control over reaction parameters to avoid polymerization of furfural.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Advantages Limitations
Acid Chloride Acylation DCM, NaHCO₃, 0°C, 2 h 78–85 Rapid, high yield Sensitivity to moisture
EDC/HOBt Coupling DMF, 0–5°C, 4–6 h 70–78 Low racemization Requires stoichiometric coupling agent
CuI-Catalyzed Coupling DMSO, 80°C, 12 h 60–65 Regioselective Moderate yields
Enzymatic Acylation Solvent-free, 40°C, 48 h 50–65 Eco-friendly, enantioselective Slow reaction kinetics

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance the solubility of asparagine but may promote side reactions at elevated temperatures. Kinetic studies reveal that maintaining temperatures below 50°C in carbodiimide-mediated reactions suppresses epimerization.

Protection-Deprotection Strategies

While unprotected asparagine can be used in acylation, Boc-protected derivatives simplify purification. Deprotection with HCl/dioxane (4 M) restores the free amine without degrading the furan ring, a common issue under strongly acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Furan-2-carbonyl)asparagine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(Furan-2-carbonyl)asparagine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(Furan-2-carbonyl)asparagine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The asparagine moiety can be involved in metabolic pathways, influencing cellular functions .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : Likely $ \text{C}9\text{H}{10}\text{N}2\text{O}5 $ (based on asparagine backbone + furan-2-carbonyl group).
  • Synthesis : Prepared via Friedel-Crafts acylation, where asparagine reacts with furan-2-carbonyl chloride (generated from furan-2-carboxylic acid and SOCl₂) under catalytic conditions .

Structural Analogs: Asparagine Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Functional Groups Key Features
N²-(Furan-2-carbonyl)asparagine $ \text{C}9\text{H}{10}\text{N}2\text{O}5 $ 250.19 Amide, furan, carboxylate Acylated α-amino group; aromatic furan
Nα-Cbz-L-asparagine $ \text{C}{12}\text{H}{14}\text{N}2\text{O}5 $ 266.24 Benzyloxycarbonyl (Cbz), amide Protected amino group; enhanced stability
L-Asparagine Monohydrate $ \text{C}4\text{H}8\text{N}2\text{O}3\cdot\text{H}_2\text{O} $ 150.13 α-amino acid, carboxamide Natural amino acid; non-hazardous

Key Observations :

  • Stability: Unlike L-asparagine monohydrate, the furan-2-carbonyl group may confer sensitivity to electrophilic reagents due to the furan ring’s electron-rich nature .

Functional Analogs: Furan-2-carbonyl Derivatives

Key Observations :

  • Activity Trends: Asparagine derivatives generally exhibit higher bioactivity than aspartic acid analogs, as seen in lycomarasmin studies .
  • Synthesis Challenges : Yields for furan-carbonyl compounds often decline during purification (e.g., recrystallization reduces yields by ~20% in pyrazole derivatives ).

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